What is the chemical structure of 2,4-diaminoresorcinol dihydrochloride
What is the chemical structure of 2,4-diaminoresorcinol dihydrochloride
An In-depth Technical Guide to 4,6-Diaminoresorcinol Dihydrochloride
Introduction
4,6-Diaminoresorcinol dihydrochloride (DAR-2HCl) is a highly specialized aromatic amine and a critical monomer in the field of high-performance polymer synthesis. While sometimes referred to by the isomeric name 2,4-diaminoresorcinol, the scientifically and commercially significant compound is the 4,6-isomer, which is the focus of this guide. Its unique structure, featuring a central benzene ring substituted with two hydroxyl and two amino groups, imparts exceptional thermal stability and mechanical strength to the polymers derived from it. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, applications, and safety protocols, intended for researchers, scientists, and professionals in drug development and materials science.
Chemical Identity and Structure
The fundamental identity of a chemical compound is established through a combination of standardized nomenclature and structural representations. These identifiers ensure unambiguous communication and retrieval of information in global databases.
Chemical Identifiers
A summary of the key identifiers for 4,6-diaminoresorcinol dihydrochloride is presented below.
| Identifier | Value | Source(s) |
| Common Name | 4,6-Diaminoresorcinol dihydrochloride | [1][2][3] |
| Synonyms | 4,6-Diaminobenzene-1,3-diol dihydrochloride; DAR | [3][4][5] |
| CAS Number | 16523-31-2 | [2][3][6] |
| IUPAC Name | 4,6-diaminobenzene-1,3-diol;dihydrochloride | [3] |
| Molecular Formula | C₆H₁₀Cl₂N₂O₂ (or C₆H₈N₂O₂ · 2HCl) | [3][4][7] |
| Molecular Weight | 213.06 g/mol | [2][3][8] |
| EC Number | 605-395-9 | [3] |
| MDL Number | MFCD00143239 | [2][7] |
Structural Representations
Structural formulas provide a more detailed view of the atomic arrangement and bonding within the molecule.
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SMILES (Simplified Molecular-Input Line-Entry System): C1=C(C(=CC(=C1N)O)O)N.Cl.Cl[3]
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InChI (International Chemical Identifier): InChI=1S/C6H8N2O2.2ClH/c7-3-1-4(8)6(10)2-5(3)9;;/h1-2,9-10H,7-8H2;2*1H[2][3]
Molecular Structure Diagram
The two-dimensional structure of 4,6-diaminoresorcinol dihydrochloride illustrates the connectivity of atoms. The parent molecule, 4,6-diaminoresorcinol, is a benzene ring with hydroxyl (-OH) groups at positions 1 and 3, and amino (-NH₂) groups at positions 4 and 6. In the dihydrochloride salt form, two molecules of hydrogen chloride (HCl) have donated their protons to the basic amino groups, forming ammonium (-NH₃⁺) cations with associated chloride (Cl⁻) anions.
Caption: 2D structure of 4,6-diaminoresorcinol dihydrochloride.
Physicochemical Properties
The physical and chemical properties of DAR-2HCl are crucial for its handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| Appearance | White to grey-brown or purple crystalline solid | [3][9] |
| Melting Point | 254 °C (decomposes) | [8][10][11] |
| Solubility | Soluble in water | [6][12] |
| Storage Temperature | 2-8°C | [2][8] |
| Stability | Stable under normal conditions. Sensitive to light and air. | [1] |
Synthesis Protocols
The synthesis of high-purity 4,6-diaminoresorcinol dihydrochloride is a multi-step process that requires careful control of reaction conditions to prevent oxidation and side-product formation. A common and effective laboratory-scale synthesis proceeds via the reduction of a dinitro precursor.
Synthesis Workflow Overview
The process begins with the nitration of resorcinol to form 4,6-dinitroresorcinol, which is then catalytically hydrogenated to the diamine. The final product is isolated as the more stable dihydrochloride salt.
Caption: General synthesis pathway for 4,6-diaminoresorcinol dihydrochloride.
Experimental Protocol: Catalytic Hydrogenation of 4,6-Dinitro-1,3-benzenediol
This protocol is adapted from established procedures for the reduction of dinitroaromatic compounds.[13][14] The causality behind this choice of method lies in its efficiency and high yield. Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and reliable method for reducing nitro groups to amines under relatively mild conditions, minimizing degradation of the sensitive resorcinol core. The addition of stannous chloride (SnCl₂) acts as an antioxidant, preventing the highly reactive diamine product from oxidizing and discoloring upon exposure to air during workup.
Materials:
-
4,6-Dinitro-1,3-benzenediol
-
n-Propanol
-
10% Palladium on carbon (Pd/C) catalyst
-
Deionized water
-
Concentrated Hydrochloric acid (HCl)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Hydrogen (H₂) gas
Procedure:
-
Reactor Charging: A one-liter Hastelloy C autoclave is charged with 100.0 g of 4,6-dinitro-1,3-benzenediol, 500 ml of n-propanol, approximately 7.0 g of 10% Pd/C, and 10.0 ml of water.[13]
-
Hydrogenation: The reactor is sealed and pressurized with H₂ to 50 psi. The temperature is raised to 40°C and maintained between 40-50°C.[13] The reaction is exothermic, and the rapid uptake of hydrogen requires maintaining the H₂ pressure near atmospheric levels.
-
Reaction Completion: The reaction is considered complete when hydrogen uptake ceases.[13]
-
Product Stabilization and Isolation: The reactor is cooled to room temperature. A solution of 300 ml of concentrated HCl containing approximately 10 g of SnCl₂·2H₂O is added to the reaction mixture. This step protonates the amino groups to form the hydrochloride salt and provides an antioxidant environment.[13]
-
Initial Filtration: The crude product along with the catalyst is isolated by filtration.[13]
-
Purification and Recrystallization: The filtered solid is dissolved in 200 g of water at 85°C. The hot solution is filtered to remove the Pd/C catalyst.[13]
-
Precipitation: To the hot, catalyst-free filtrate, 100-300 ml of water and 500 ml of concentrated HCl are added. This causes the purified 4,6-diaminoresorcinol dihydrochloride to precipitate from the solution.[13]
-
Final Collection: The precipitated product is collected by filtration, washed, and air-dried to yield the final product.[13]
Applications in Research and Drug Development
The primary and most significant application of 4,6-diaminoresorcinol dihydrochloride is as a monomer for the synthesis of high-performance polymers.[2]
-
Poly(p-phenylene benzobisoxazole) (PBO) Synthesis: DAR-2HCl is a key building block for PBO, a rigid-rod polymer renowned for its exceptionally high tensile strength, thermal stability, and chemical resistance.[2][4][8][15] PBO fibers are used in demanding applications such as aerospace components, body armor, and protective apparel for firefighters.
-
Other High-Performance Polymers: It is also used as a precursor for related polymers like poly(2,6-naphthalenebenzobisoxazole) (Naph-2,6-PBO) and poly(1,5-naphthalenebenzobisoxazole) (Naph-1,5-PBO).[2][8][15]
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Organic Synthesis and Analytical Chemistry: The compound serves as a reagent in various organic syntheses and has applications in analytical chemistry.[10] It can be used to create dyes, photosensitizers, and other complex organic molecules.[12][16]
Safety and Handling
As a reactive chemical intermediate, 4,6-diaminoresorcinol dihydrochloride must be handled with appropriate precautions.
Hazard Identification
The compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][3]
-
Germ Cell Mutagenicity (Category 2): Suspected of causing genetic defects.[1][17]
Handling and Storage
-
Ventilation: Handle only in a well-ventilated area or within a closed system, such as a fume hood.[1][18]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat.[1][17][18]
-
Handling Practices: Avoid contact with skin, eyes, and clothing. Avoid creating dust. Wash hands thoroughly after handling.[1][17]
-
Storage Conditions: Keep the container tightly closed and store in a cool (2-8°C), dry, and shaded area under an inert gas.[1][2] It is crucial to protect the compound from exposure to air and light to prevent degradation.[1]
First Aid Measures
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Seek medical attention.[1][18]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of water. Seek medical attention.[1][18]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[17][18]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention.[18]
References
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PubChem. 4,6-Diaminoresorcinol Dihydrochloride. National Center for Biotechnology Information. [Link]
-
PrepChem.com. Synthesis of diamino resorcinol dihydrochloride. [Link]
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PubChem. 2,4-Dinitroso resorcinol. National Center for Biotechnology Information. [Link]
- Google Patents.
-
NIST WebBook. 2,4-Diamino toluene hydrochloride. [Link]
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Nantong Root King Import & Export Co., Ltd. 4,6-Diaminobenzene-1,3-diol dihydrochloride. [Link]
-
ChemBK. DIAMINO RESORCINOL. [Link]
-
Inxight Drugs. 2,4-DIAMINOPHENOL. [Link]
-
ALFA CHEMICAL. Good Price CAS:16523-31-2 | 4,6-Diaminoresorcinol Dihydrochloride for Sale. [Link]
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Chemsrc. 4,6-Diaminoresorcinol, dihydrochloride. [Link]
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ChemBK. 4,6-DIAMINORESORCINOL 2HCL. [Link]
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